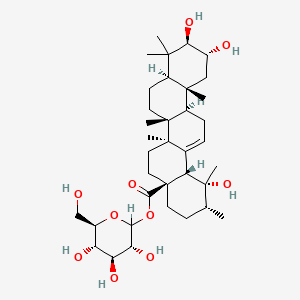

(+)-Rosamultin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Rosamultin is a natural product found in Pimpinella saxifraga and Pimpinella major with data available.

Scientific Research Applications

Antioxidant and Cardioprotective Effects

Mechanism of Action

Research indicates that (+)-Rosamultin exhibits significant antioxidant properties, protecting cells from oxidative damage. In studies involving H9c2 cardiomyocytes subjected to hydrogen peroxide-induced oxidative stress, rosamultin treatment resulted in:

- Increased expression of anti-apoptotic proteins (Bcl-2 and pCryAB).

- Decreased levels of pro-apoptotic proteins (Bax, Cyt-c, Caspase-3, and Caspase-9) .

- Enhanced activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), while reducing malondialdehyde (MDA) production .

Case Study: H9c2 Cardiomyocytes

In a controlled study, cardiomyocytes pretreated with rosamultin demonstrated improved cell viability and reduced lactate dehydrogenase (LDH) release compared to untreated controls, confirming its cardioprotective potential against oxidative stress .

Nephroprotective Effects

Mechanism of Action

this compound has shown promising results in protecting against nephrotoxicity induced by cisplatin. The compound enhances cell viability in HEK293 cells exposed to cisplatin and reduces kidney damage in vivo. Key findings include:

- Decreased blood urea nitrogen levels and urinary protein excretion.

- Amelioration of histopathological damage in renal tissues .

- Inhibition of apoptosis-related signaling pathways, specifically the PERK-eIF2α-ATF4 pathway .

Case Study: Cisplatin-Induced Nephrotoxicity

In a study involving mice treated with cisplatin, those receiving rosamultin showed significantly improved renal function markers and reduced oxidative stress indicators compared to control groups .

Anti-Radiation Injury Effects

Mechanism of Action

Recent studies have explored the potential of this compound in mitigating radiation-induced injuries. The compound was found to:

- Improve survival rates in irradiated mice.

- Limit leukocyte depletion and reduce damage to the spleen and small intestine.

- Modulate apoptotic pathways by reversing the downregulation of BCL-2 and upregulation of BAX proteins following radiation exposure .

Case Study: Mouse Model of Radiation Injury

In a controlled experiment with whole-body X-ray irradiation, rosamultin administration significantly reduced tissue damage and promoted DNA repair mechanisms, highlighting its potential role as a protective agent in radiotherapy .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cardioprotective Effects | Antioxidant activity; modulation of apoptotic pathways | Increased Bcl-2 expression; decreased LDH release; improved cell viability |

| Nephroprotective Effects | Inhibition of nephrotoxic pathways; antioxidant properties | Reduced kidney damage; improved renal function markers |

| Anti-Radiation Injury | Modulation of apoptotic signaling; DNA repair promotion | Enhanced survival; reduced tissue damage post-radiation |

Properties

Molecular Formula |

C36H58O10 |

|---|---|

Molecular Weight |

650.8 g/mol |

IUPAC Name |

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20-,21-,22+,23-,24-,25+,26-,27-,28+,29?,32+,33-,34-,35-,36+/m1/s1 |

InChI Key |

MLKQAGPAYHTNQQ-FHZCGXLGSA-N |

SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)OC6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |

Synonyms |

rosamultin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.